3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one
Description
Properties
CAS No. |
62787-40-0 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-12-19-15-6-4-3-5-14(15)18(20)21/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
DGDNNUVSGKDIOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Ethyl 2-isocyanobenzoate (1a ) reacts with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of Cu(OAc)₂·H₂O (10 mol%) and triethylamine (2 equiv) under an air atmosphere. The copper catalyst facilitates C–N bond formation, generating an intermediate imidate, which undergoes intramolecular cyclization to yield the quinazolin-4-one core. Key optimizations include:
- Solvent : Anisole or DMF, balancing reaction rate and byproduct formation.
- Temperature : Room temperature for aliphatic amines, ensuring rapid conversion (20–30 min).
- Base : Et₃N outperforms inorganic bases, minimizing side reactions.
Representative Procedure
- Combine 1a (1.2 mmol), 2-(3,4-dimethoxyphenyl)ethylamine (1.8 mmol), Cu(OAc)₂·H₂O (0.5 mmol), and Et₃N (2.4 mmol) in anhydrous DMF (5 mL).
- Stir at 25°C under air for 25 min.
- Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography (cyclohexane/EtOAc/Et₃N gradient).
Spectral Characterization
- ¹H NMR : Expected signals include aromatic protons (δ 6.7–8.3 ppm), methoxy groups (δ 3.8–3.9 ppm), and ethylenic protons (δ 2.8–3.1 ppm, triplet; δ 4.2–4.4 ppm, triplet).
- HRMS : Calculated for C₁₈H₁₉N₂O₃ [M + H]⁺: 311.1396. Observed: 311.1389.
H₂O₂-Mediated Oxidative Cyclization
An alternative pathway employs H₂O₂ in dimethyl sulfoxide (DMSO) to oxidize 2-aminobenzamides to quinazolin-4-ones. While this method typically targets unsubstituted or 2-substituted derivatives, modifying the substrate with a pre-installed 3-alkyl chain enables access to this compound.
Substrate Synthesis and Cyclization
Synthesis of 2-Amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide :
Oxidative Cyclization :
Yield : 50–60% (lower than copper-catalyzed method due to steric hindrance).
Limitations
- Prolonged heating risks demethylation of the 3,4-dimethoxy groups.
- Limited scalability compared to catalytic methods.
Buchwald–Hartwig Amination Followed by Cyclization
A multistep approach involves installing the 3-substituent via palladium-catalyzed amination before cyclizing to the quinazolinone core.
Stepwise Synthesis
Synthesis of 6-Bromo-3H-quinazolin-4-one :
Buchwald–Hartwig Coupling :
Yield : 60–70% (requires rigorous exclusion of moisture).
Comparative Analysis of Methods
The copper-catalyzed method offers superior efficiency and practicality, whereas the H₂O₂ route is advantageous for oxygen-sensitive substrates.
Challenges and Mitigation Strategies
- Demethylation : The 3,4-dimethoxy group may undergo hydrolysis under acidic or high-temperature conditions. Mitigate by using neutral pH and shorter reaction times.
- Byproduct Formation : Competitive N-alkylation can occur during cyclization. Optimize stoichiometry (amine:isocyanobenzoate = 1.5:1).
Applications and Derivatives
This compound serves as a precursor for hypoxia-inducible factor (HIF-1α) inhibitors. Structural analogs exhibit enhanced bioactivity when the dimethoxy group is replaced with electron-withdrawing substituents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazolinone core and chloro substituents (if present in derivatives) undergo nucleophilic substitution. For example:
-
Amine substitution : Reacting with primary or secondary amines (e.g., morpholine, piperidine) in ethanol under reflux replaces the chloro group with amine moieties, yielding derivatives like 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(morpholin-4-yl)quinazolin-4-one .
-
Thiol substitution : Treatment with thiols (e.g., benzyl mercaptan) in DMF at 80°C produces thioether-linked derivatives.
Table 1: Substitution Reactions
Oxidation Reactions
The quinazolinone ring and side chains are susceptible to oxidation:
-
Ring oxidation : Using H
O
in acetic acid converts the quinazolinone to a quinazoline-dione structure, introducing additional carbonyl groups. -
Side-chain oxidation : The ethyl linker can be oxidized to a ketone using KMnO
in acidic conditions, forming 3-[2-(3,4-dimethoxyphenyl)acetyl]quinazolin-4-one .
Reduction Reactions
Reductive modifications target both the core and substituents:
-
Core reduction : Sodium borohydride (NaBH
) in methanol reduces the carbonyl group to a hydroxyl group, producing 3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-ol . -
Nitro group reduction : In nitro-substituted analogs, catalytic hydrogenation (H
, Pd/C) converts nitro to amine groups .
Condensation Reactions
The primary amine or hydrazine derivatives participate in condensation:
-
Schiff base formation : Reacting with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in ethanol forms imine derivatives like 3-[(3,4-dimethoxybenzylidene)amino]-2-substituted-quinazolin-4-one .
-
Urea/thiourea synthesis : Treatment with isocyanates or isothiocyanates generates urea/thiourea-linked analogs .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
Pyrazole fusion : Reaction with hydrazines and diketones under microwave irradiation produces pyrazole-fused quinazolinones .
-
Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides yields triazole derivatives.
Table 2: Cyclization Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine + diketone | Microwave, 150°C, 10min | Pyrazole-fused quinazolinone | 70% | |
| Sodium azide, Cu(I) | DMF, 80°C, 6h | Triazole-linked derivative | 85% |
Side-Chain Modifications
The 3,4-dimethoxyphenyl ethyl group undergoes selective demethylation or hydroxylation:
-
Demethylation : BBr
in dichloromethane removes methoxy groups, yielding 3-[2-(3,4-dihydroxyphenyl)ethyl]quinazolin-4-one . -
Hydroxylation : Oxidative conditions (e.g., OsO
) introduce hydroxyl groups to the ethyl linker.
Industrial-Scale Reaction Optimization
Large-scale syntheses employ continuous-flow reactors to enhance efficiency:
-
Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10-minute cyclization vs. 8-hour conventional heating) .
-
Solvent-free conditions : Minimizes waste in substitution reactions .
Key Research Findings
-
Anticancer activity : Derivatives with morpholino or thiourea substituents show IC
values <10 μM against breast cancer cell lines (MCF-7). -
Antimicrobial potency : Pyrazole-fused analogs exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus .
-
Enzyme inhibition : Triazole derivatives inhibit EGFR kinase with K
values of 12–35 nM.
This compound’s versatility in nucleophilic, oxidative, and cyclization reactions makes it a valuable scaffold in medicinal chemistry. Further studies should explore its applications in targeted drug delivery and photodynamic therapy.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and modulating cellular processes.
Pathways Involved: Quinazolinone derivatives are known to interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to their therapeutic effects.
Comparison with Similar Compounds
Substituent Variations in Quinazolinone Derivatives
The biological profile of quinazolinones is highly dependent on substituents at positions 2, 3, and 3. Below is a comparative analysis of key analogs:
Key Observations :
- Antioxidant Activity: The 3,4-dimethoxyphenethyl group in the target compound is structurally analogous to curcumin derivatives (e.g., compound 3e in ), which exhibit strong radical scavenging due to methoxy groups enhancing electron donation . In contrast, quinazolinones with alkyl or thiol substituents (e.g., compound 8 in ) show moderate antioxidant activity, suggesting the dimethoxy motif is superior .
- Comparatively, 2-{[2-(3-chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one demonstrates tyrosinase inhibition, highlighting the role of sulfanyl and halogen substituents .
- Antimicrobial Properties: Thiol- or sulfur-containing quinazolinones (e.g., ) show enhanced antimicrobial activity compared to alkoxy-substituted derivatives, likely due to thiol reactivity .
Role of the Quinazolinone Core
The quinazolin-4-one core provides a planar aromatic system that facilitates π-π stacking and hydrogen bonding with biological targets.
Comparison with Non-Quinazolinone Compounds
Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., 3e and 3d in ) share the dimethoxy motif with the target compound. These analogs show potent antioxidant and ACE inhibitory activities, suggesting that the target compound’s dimethoxy group may confer similar benefits. However, the quinazolinone core may offer improved metabolic stability over curcumin’s β-diketone structure, which is prone to degradation .
Biological Activity
The compound 3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one is part of a class of quinazolinone derivatives that have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including microwave-assisted synthesis which has been shown to yield high purity and efficiency. The synthesis involves the reaction of anthranilamide with appropriate aldehydes or ketones under specific catalytic conditions .
Anticancer Activity
Quinazolinone derivatives, including this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Activity Type | Reference |
|---|---|---|---|
| PC3 (prostate) | 10 | Cytotoxic | |
| MCF-7 (breast) | 10 | Cytotoxic | |
| HT-29 (colon) | 12 | Cytotoxic | |
| CCRF-CEM (leukemia) | 18.75 | Antitumor | |
| U937 (leukemia) | Not specified | Antitumor |
These studies indicate that the compound exhibits dose-dependent inhibition of cell growth across multiple cancer types, highlighting its potential as an anticancer agent.
Antimicrobial Activity
Research has also explored the antimicrobial properties of quinazolinone derivatives. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. A significant finding is its enhanced antibacterial activity when conjugated with silver nanoparticles. The following table illustrates the antibacterial efficacy of various derivatives:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| QNZ 4 | E. coli | 40 | |
| QNZ 6 | S. pyogenes | Not specified | |
| QNZ derivatives | Pseudomonas aeruginosa | Not specified |
The presence of electron-donating groups like methoxy has been correlated with increased antibacterial activity, suggesting a structure-activity relationship that could guide future modifications for enhanced efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolinone derivatives has also been investigated. Compounds in this class have been shown to inhibit key inflammatory pathways and cytokine production. For example, certain derivatives have demonstrated significant inhibition of pro-inflammatory cytokines in vitro .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:
- Inhibition of Enzymes: The compound may inhibit enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation: It may act as a modulator for receptors associated with tumor growth or inflammation .
- Quorum Sensing Inhibition: Recent studies indicate that it can disrupt quorum sensing mechanisms in bacteria like Pseudomonas aeruginosa, reducing biofilm formation and virulence .
Case Studies
- Cytotoxicity Evaluation: In a study evaluating the cytotoxic effects on cancer cell lines, derivatives including this compound were tested using MTT assays. Results showed significant inhibition in cell viability across different concentrations .
- Antibacterial Study: A series of quinazolinone compounds were synthesized and tested against multi-drug resistant strains. The study highlighted the importance of substituent variations on the quinazolinone core in enhancing antibacterial properties .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one?
The synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes and methyl thioacetate, followed by cyclization. Ethanol (EtOH) has been identified as an optimal solvent for improving yields in analogous quinazolinone syntheses, particularly when electron-donating (e.g., -OMe) or withdrawing (e.g., -NO₂) groups are present on the aromatic ring . Reaction conditions (temperature, catalyst) should be optimized using Design of Experiments (DoE) approaches to address steric or electronic challenges introduced by the 3,4-dimethoxyphenyl moiety.
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard for structural confirmation. For related quinazolinone derivatives, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490°) have been reported. Hydrogen bonding networks and π-π stacking interactions between aromatic rings are critical for stabilizing the crystal lattice .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Key precautions include:
- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Operations in a fume hood to prevent inhalation of dust or vapors.
- Immediate rinsing with water for accidental exposure, followed by medical consultation.
- Storage away from incompatible substances (e.g., strong oxidizers) to prevent hazardous reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR, MS) and computational models during structural verification?
Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- Cross-validating data with high-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
- Comparing experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes.
- Re-crystallizing the compound to assess polymorphism’s impact on spectral profiles .
Q. What strategies optimize the compound’s bioavailability for pharmacological studies?
Bioavailability enhancement may involve:
- Introducing hydrophilic substituents (e.g., -OH, -COOH) to improve aqueous solubility.
- Co-crystallization with biocompatible co-formers (e.g., cyclodextrins) to enhance dissolution rates.
- Structural analogs with modified ethyl linker lengths (e.g., propyl groups) to balance lipophilicity and membrane permeability .
Q. How do electron-donating (e.g., -OMe) vs. withdrawing (e.g., -NO₂) substituents on the phenyl ring influence reactivity in downstream derivatization?
Electron-donating groups activate the aromatic ring toward electrophilic substitution, facilitating reactions like nitration or halogenation. Conversely, electron-withdrawing groups deactivate the ring but improve stability toward oxidation. In quinazolinone synthesis, -OMe groups increase nucleophilicity at the 2-position, enabling selective alkylation or acylation .
Q. What in silico approaches predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations can model binding to targets like Pseudomonas aeruginosa LasR (a quorum-sensing regulator). Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with 3,4-dimethoxy groups) . QSAR models further correlate structural features (e.g., logP, polar surface area) with activity data from analogs .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Conduct accelerated stability studies using HPLC to monitor degradation products.
- Expose the compound to buffers (pH 1–13) at 25–60°C for 1–4 weeks.
- Identify degradation pathways (e.g., hydrolysis of the quinazolinone ring) via LC-MS/MS .
Q. What analytical techniques are critical for quantifying trace impurities in synthesized batches?
- Ultra-performance liquid chromatography (UPLC) with photodiode array detection for purity >98%.
- Gas chromatography (GC) for residual solvents (e.g., EtOH, DMF).
- Inductively coupled plasma mass spectrometry (ICP-MS) for heavy metal contaminants .
Data Interpretation and Validation
Q. How can contradictory biological activity data between in vitro and in vivo models be reconciled?
Discrepancies may stem from metabolic instability or poor tissue penetration. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
